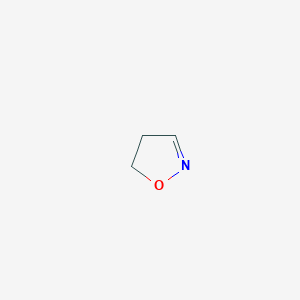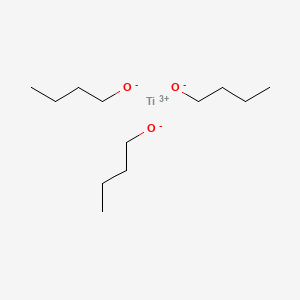
N,N'-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride
概要
説明
N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine core substituted with naphthyl and propionyloxy groups, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Naphthyl Propionate Intermediate: This step involves the esterification of 1-naphthol with propionic acid, using a catalyst such as sulfuric acid or p-toluenesulfonic acid, to form 1-naphthyl propionate.
Alkylation of Piperazine: The next step is the alkylation of piperazine with 2-bromoethyl acetate to form N-(2-acetoxyethyl)piperazine.
Coupling Reaction: The final step involves the coupling of N-(2-acetoxyethyl)piperazine with 1-naphthyl propionate in the presence of a base such as sodium hydride or potassium carbonate to yield N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine. The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl groups may facilitate binding to hydrophobic pockets, while the piperazine core can interact with polar or charged regions of the target. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N’-Diethylpiperazine: Lacks the naphthyl and propionyloxy groups, resulting in different chemical properties and applications.
N,N’-Di(alpha-naphthyl)ethylenediamine: Similar naphthyl substitution but different core structure, leading to distinct reactivity and biological activity.
N,N’-Di(alpha-(2-naphthyl)propionyloxy-2-ethyl)piperazine: Similar structure but with 2-naphthyl groups, which may alter its binding affinity and specificity.
Uniqueness
N,N’-Di(alpha-(1-naphthyl)propionyloxy-2-ethyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its dual naphthyl groups enhance its hydrophobic interactions, while the propionyloxy groups provide additional sites for chemical modification, making it a versatile compound for various applications.
特性
IUPAC Name |
2-[4-[2-(2-naphthalen-1-ylpropanoyloxy)ethyl]piperazin-1-yl]ethyl 2-naphthalen-1-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4.2ClH/c1-25(29-15-7-11-27-9-3-5-13-31(27)29)33(37)39-23-21-35-17-19-36(20-18-35)22-24-40-34(38)26(2)30-16-8-12-28-10-4-6-14-32(28)30;;/h3-16,25-26H,17-24H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCQNKHWIMGGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC=CC5=CC=CC=C54.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5061-22-3 (Parent) | |
| Record name | Nafiverine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80964737 | |
| Record name | (Piperazine-1,4-diyl)di(ethane-2,1-diyl) bis[2-(naphthalen-1-yl)propanoate]--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5051-16-1 | |
| Record name | Nafiverine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Piperazine-1,4-diyl)di(ethane-2,1-diyl) bis[2-(naphthalen-1-yl)propanoate]--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















